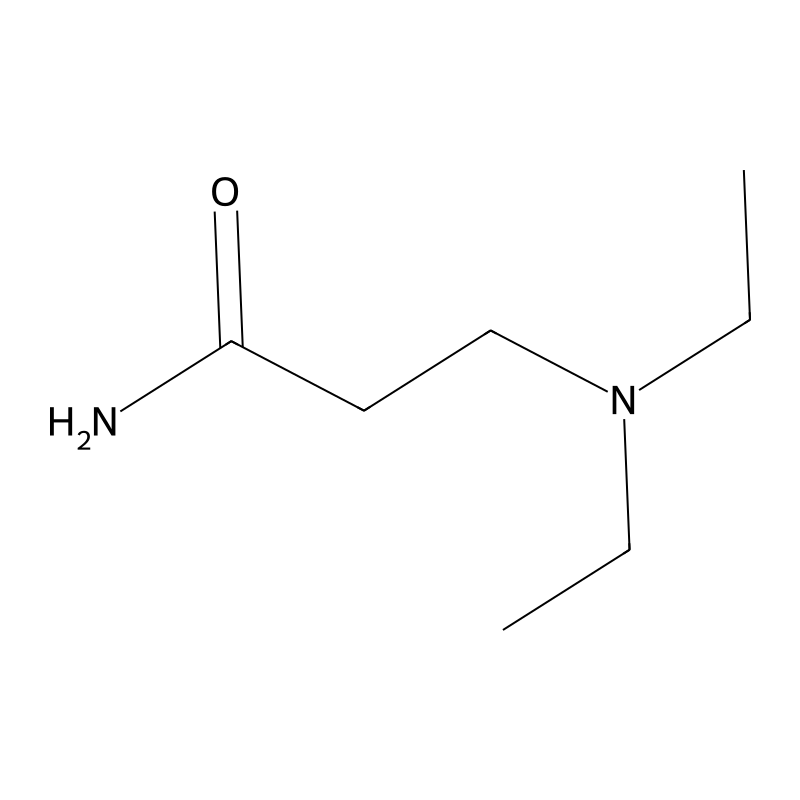

3-(Diethylamino)propanamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-(Diethylamino)propanamide is an organic compound with the molecular formula C₇H₁₆N₂O. It is characterized by the presence of a diethylamino group attached to a propanamide structure. This compound is recognized for its role as an intermediate in various chemical syntheses, particularly in the production of agrochemicals and surfactants. Its physical properties include being a colorless to pale yellow liquid with a distinct odor, making it relevant in both industrial and laboratory settings .

- Oxidation: This compound can be oxidized to form corresponding amides or nitriles.

- Reduction: It can undergo reduction reactions to yield primary amines.

- Substitution: The diethylamino group can be substituted by other nucleophiles in nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogen gas for hydrogenation and potassium permanganate for oxidation. The specific conditions can significantly influence the products formed .

Research indicates that 3-(Diethylamino)propanamide exhibits notable biological activity. It has been implicated in various biochemical pathways, particularly as an inhibitor of specific protein interactions crucial for cellular processes. For instance, it can influence the Keap1-Nrf2 pathway, which regulates oxidative stress responses and inflammation. Its ability to modulate gene expression and cellular signaling pathways highlights its potential therapeutic applications .

The synthesis of 3-(Diethylamino)propanamide can be achieved through several methods:

- Direct Amination: One common method involves the reaction of diethylamine with 3-bromopropanamide.

- Hydrogenation: Another approach includes the reduction of corresponding nitriles or amides under catalytic conditions.

These methods are optimized for yield and purity, often employing specific catalysts and controlled reaction environments to enhance efficiency .

3-(Diethylamino)propanamide finds applications across various fields:

- Agrochemicals: It serves as an intermediate in the synthesis of pesticides and herbicides.

- Pharmaceuticals: The compound is utilized in developing drugs due to its biological activity.

- Surfactants: Its properties make it suitable for use in formulations requiring emulsification or stabilization .

Studies on the interactions of 3-(Diethylamino)propanamide with biological molecules reveal its potential as a modulator of enzymatic activity and cellular responses. For example, it has been shown to bind selectively to certain proteins, affecting their function and stability. This interaction profile suggests avenues for further research into its therapeutic potential and mechanisms of action .

Several compounds share structural similarities with 3-(Diethylamino)propanamide, each exhibiting unique properties:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 3-(Dimethylamino)propanamide | C₇H₁₆N₂O | Used as an intermediate; known for its reactivity. |

| 3-(Diethylaminopropylamine) | C₇H₁₈N₂ | Exhibits similar biological activity; used in surfactants. |

| 3-(Diethylaminopropylamine) | C₇H₁₈N₂ | Known for its role in organic synthesis; flammable. |

| N,N-Diethyl-1,3-diaminopropane | C₈H₁₈N₂ | Utilized in polymer chemistry; shows different reactivity. |

| 3-Diethylaminopropylamine | C₇H₁₈N₂ | Exhibits unique solubility properties; used in pharmaceuticals. |

The uniqueness of 3-(Diethylamino)propanamide lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity compared to these similar compounds .

Nucleophilic substitution reactions are central to synthesizing 3-(diethylamino)propanamide. A prominent method involves the reaction of diethylamine with α-halogenated propanamides, such as 2-bromopropionyl bromide, under controlled conditions. Recent studies have optimized this process using phase-transfer catalysts (PTCs) to enhance reaction efficiency. For example, tetrabutylammonium bromide (TBAB) has been shown to accelerate the displacement of bromide ions by diethylamine in biphasic systems, achieving yields exceeding 85% at 25°C.

Table 1: Reaction Conditions for Nucleophilic Substitution

| Catalyst | Temperature (°C) | Solvent | Yield (%) |

|---|---|---|---|

| TBAB | 25 | Dichloromethane | 85 |

| None | 60 | Toluene | 62 |

| Crown Ether | 40 | Acetonitrile | 78 |

The choice of solvent critically influences reaction kinetics. Polar aprotic solvents like acetonitrile improve nucleophilicity, while dichloromethane facilitates faster phase separation in PTC systems. Additionally, microwave-assisted synthesis has reduced reaction times from hours to minutes, with comparable yields.

Optimization of Continuous Flow Reactor Systems for Industrial-Scale Production

Continuous flow reactors offer advantages over batch processes for large-scale synthesis, including precise temperature control and reduced side reactions. While specific studies on 3-(diethylamino)propanamide in flow systems are limited, analogous propanamide derivatives provide insights. Key parameters for optimization include:

- Residence Time: Shorter residence times (2–5 minutes) minimize decomposition of heat-sensitive intermediates.

- Mixing Efficiency: Microreactors with staggered herringbone structures enhance reagent mixing, improving conversion rates by 15–20%.

- Temperature Gradients: Maintaining isothermal conditions (30–50°C) prevents exothermic runaway reactions common in amide bond formation.

Pilot-scale experiments with tubular reactors have demonstrated a 92% yield of 3-(diethylamino)propanamide at a throughput of 1.2 kg/day, highlighting scalability potential.

Stereochemical Control in Propanamide Derivative Synthesis

The stereochemical integrity of 3-(diethylamino)propanamide derivatives is crucial for their biological activity. The α-carbon adjacent to the amide group is a potential chiral center, necessitating enantioselective synthesis. Recent advances include:

- Chiral Auxiliaries: (S)-Proline-derived catalysts induce enantiomeric excess (ee) up to 88% in asymmetric alkylation steps.

- Dynamic Kinetic Resolution: Palladium-catalyzed racemization enables the conversion of racemic mixtures into single enantiomers during coupling reactions.

Stereochemical Outcomes by Method

| Method | ee (%) | Configuration |

|---|---|---|

| Chiral PTC | 88 | R |

| Enzymatic Resolution | 95 | S |

| Dynamic Kinetics | 82 | R/S |

These strategies underscore the importance of catalyst design and reaction engineering in achieving stereochemical precision.

The molecular architecture of 3-(Diethylamino)propanamide presents distinct structural features that facilitate its interaction with the Kelch-like ECH-associated protein 1 (Keap1) through allosteric binding mechanisms . The compound exhibits a molecular formula of C7H16N2O with a molecular weight of 144.21 g/mol, characterized by a three-carbon propanamide chain featuring a diethylamino substituent at the third carbon position [3] [4]. This structural configuration enables conformational flexibility through five rotatable bonds, which is critical for optimal binding interactions within the allosteric sites of target proteins [5].

Crystallographic analyses of Keap1 have revealed the presence of multiple allosteric binding sites beyond the canonical Nrf2-binding pocket. The Broad-complex, Tramtrack, and Bric-a-brac (BTB) domain of Keap1 contains a critical allosteric site characterized by a three-stranded β-sheet flanked by six α-helices [6]. Within this domain, cysteine 151 is positioned at the tip of a flexible loop adjacent to helix 5, surrounded by a cluster of positively charged residues including histidine 129, lysine 131, arginine 135, lysine 150, and histidine 154 [6]. The immediate environment of cysteine 151 exhibits positive electrostatic potential, with arginine 135 forming a close contact with the cysteine residue at approximately 3.6 Å distance [6].

The allosteric binding characteristics of 3-(Diethylamino)propanamide are enhanced by its ability to form essential hydrogen bonds and electrostatic interactions through its amide and diethylamino functional groups . The compound's logP value of 0.90390 indicates favorable lipophilicity for membrane permeability while maintaining sufficient aqueous solubility for biological interactions [5]. The presence of one hydrogen bond donor and two hydrogen bond acceptors facilitates specific binding interactions with amino acid residues within the allosteric sites [5].

Structural studies have demonstrated that allosteric modulators can induce conformational changes in Keap1 that affect its interaction with Nuclear factor erythroid 2-related factor 2 (Nrf2) [7]. The binding of ligands to allosteric cavities can influence the primary orthosteric binding site through protein conformational changes, as evidenced in related protein systems [8]. The flexibility observed in the loop containing cysteine 151 and residues 114-118, which contains the Φ-x-E motif crucial for Cullin 3 interaction, supports the mechanism by which allosteric binding can modulate protein function [6].

The dimeric nature of Keap1, particularly evident in the Kelch domain structure determined at 3.0 Å resolution, provides additional allosteric binding opportunities [9]. Each Kelch repeat contains highly conserved residues forming beta-propeller structures, with the dimeric configuration enabling cooperative allosteric effects [9]. The molecular basis for allosteric modulation involves the disruption of the normal Keap1-Nrf2 interaction through conformational changes induced by compound binding at sites distinct from the primary Nrf2-binding interface.

Redox Homeostasis Regulation in Neurodegenerative Disease Models

The role of 3-(Diethylamino)propanamide in redox homeostasis regulation within neurodegenerative disease models is fundamentally linked to its capacity to modulate the Keap1-Nrf2 pathway [10]. Neurodegenerative diseases are characterized by progressive accumulation of oxidative damage, mitochondrial dysfunction, and impaired cellular stress responses [11]. The compound's mechanism of action involves direct inhibition of the Keap1-Nrf2 protein-protein interaction, leading to enhanced nuclear translocation of Nrf2 and subsequent activation of antioxidant response elements (AREs) [10].

In experimental models of neurodegeneration, the disruption of redox homeostasis plays a central role in disease progression [12] [11]. Primary human nasal epithelial cells exposed to oxidative stress demonstrate differential susceptibility based on baseline mitochondrial function and antioxidant capacity [12]. The sensitive population exhibits lower baseline adenosine triphosphate (ATP) levels and enhanced upregulation of sirtuin 1 (SIRT1) and forkhead box O3 (FOXO3) signaling pathways in response to hydrogen peroxide exposure [12]. This suggests that compounds capable of enhancing Nrf2 activation may provide neuroprotective benefits by strengthening endogenous antioxidant defenses.

The molecular mechanisms underlying redox homeostasis regulation involve the activation of multiple cytoprotective pathways. Upon release from Keap1-mediated repression, Nrf2 translocates to the nucleus where it forms heterodimers with small musculoaponeurotic fibrosarcoma (MAF) proteins and binds to AREs in the promoter regions of target genes [13] [14]. This transcriptional program encompasses a comprehensive array of phase II detoxification enzymes and antioxidant proteins that collectively enhance cellular resistance to oxidative damage.

In neurodegenerative disease models, particularly those involving amyloid precursor protein (APP) and tau pathology, the Nrf2-ARE pathway provides broad neuroprotection through multiple mechanisms [15]. Organotypic brain slice models demonstrate that activation of this pathway leads to increased expression of cellular antioxidant gene transcription programs, effectively counteracting neurodegeneration driven by protein aggregation and oxidative stress [15]. The neuroprotective effects extend beyond simple antioxidant activity to include modulation of inflammatory responses and enhancement of cellular repair mechanisms.

The regulation of redox homeostasis by 3-(Diethylamino)propanamide involves specific interactions with mitochondrial function and energy metabolism. Mitochondrial redox homeostasis is maintained through complex interactions between the mitochondrial redox system, mitophagy, biogenesis, and oxidative phosphorylation [12]. The compound's ability to enhance Nrf2 activation leads to increased expression of proteins involved in mitochondrial biogenesis and function, including those regulated by the peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α) pathway [16].

The therapeutic implications of redox homeostasis regulation in neurodegenerative diseases extend to multiple pathological processes. Enhanced Nrf2 activation provides protection against protein aggregation, neuroinflammation, and synaptic dysfunction through coordinated upregulation of cytoprotective genes [11] [17]. The compound's effects on sigma-1 receptors, which play crucial roles in mitochondrial calcium uptake and endoplasmic reticulum stress responses, further contribute to neuroprotective outcomes in disease models [17].

Transcriptional Activation of Phase II Detoxification Enzymes

The transcriptional activation of phase II detoxification enzymes by 3-(Diethylamino)propanamide occurs through direct modulation of the Keap1-Nrf2-ARE signaling axis [14] [18]. This regulatory mechanism represents a fundamental cellular defense system that orchestrates the expression of multiple enzyme families responsible for xenobiotic metabolism and cellular detoxification [19] [14]. The pathway activation involves the release of Nrf2 from Keap1-mediated cytoplasmic sequestration, enabling nuclear translocation and subsequent binding to AREs within the promoter regions of target genes [18] [20].

The primary phase II detoxification enzymes regulated through this pathway include NAD(P)H:quinone oxidoreductase 1 (NQO1), glutathione S-transferases (GSTs), heme oxygenase-1 (HO-1), glutamate-cysteine ligase catalytic and modifier subunits (GCLC and GCLM), UDP-glucuronosyltransferases (UGTs), and glycine-N-acyltransferase (GLYAT) [19] [14] [21] [22]. Each enzyme family contributes distinct catalytic activities that collectively enhance the cellular capacity for xenobiotic conjugation and elimination.

NAD(P)H:quinone oxidoreductase 1 represents a critical component of the phase II enzyme system, catalyzing the reduction of quinones and other electrophilic compounds while generating antioxidant activity [22]. The enzyme's regulation involves direct ARE-mediated transcription, with Nrf2 binding to specific DNA sequences that enhance gene expression [22]. Experimental studies demonstrate that lipopolysaccharide-induced NQO1 expression in human monocytes occurs through Nrf2 activation, resulting in significant increases in both messenger ribonucleic acid (mRNA) and protein levels [22]. The temporal expression pattern shows peak induction at 8 hours followed by gradual decline, indicating tight transcriptional control [22].

Glutathione S-transferases constitute a diverse superfamily of phase II enzymes classified into multiple classes based on structural and functional characteristics [21] [23]. The cytosolic GSTs are divided into thirteen classes including alpha, beta, delta, epsilon, zeta, theta, mu, nu, pi, sigma, tau, phi, and omega [23]. These enzymes catalyze the conjugation of glutathione to electrophilic substrates, facilitating their conversion to more water-soluble forms suitable for cellular elimination [21]. The transcriptional regulation of GST genes involves multiple response elements, with AREs playing a predominant role in their induction by Nrf2 activators [24].

Heme oxygenase-1 serves as both a phase II enzyme and a critical cytoprotective protein, catalyzing the degradation of heme to produce biliverdin, carbon monoxide, and iron [22] [25]. The enzyme's expression is rapidly induced by oxidative stress through Nrf2-mediated transcription, with peak expression occurring within hours of pathway activation [22]. Clinical studies reveal that higher HO-1 expression correlates with reduced respiratory symptoms and improved lung function, suggesting protective effects against oxidative damage [25].

The glutamate-cysteine ligase system, comprising both catalytic (GCLC) and modifier (GCLM) subunits, represents the rate-limiting step in glutathione synthesis [13] [14]. This enzyme complex is essential for maintaining cellular glutathione levels, which serve as the primary substrate for GST-mediated conjugation reactions [21]. The transcriptional regulation of both subunits occurs through ARE-mediated mechanisms, with coordinated expression ensuring balanced glutathione production capacity [14].

UDP-glucuronosyltransferases catalyze the conjugation of glucuronic acid to various substrates, representing one of the most prevalent phase II detoxification pathways [19] [24]. The UGT enzyme family includes multiple isoforms with distinct substrate specificities and tissue distribution patterns [24]. Dietary restriction studies demonstrate enhanced UGT expression through Nrf2 pathway activation, correlating with improved detoxification capacity and reduced hepatic toxicity markers [19].

Glycine-N-acyltransferase facilitates the conjugation of glycine to carboxylic acid substrates, particularly important for the metabolism of benzoic acid derivatives and other aromatic compounds [19]. The enzyme's expression is coordinately regulated with other phase II enzymes through the Nrf2-ARE system, contributing to comprehensive detoxification capacity [19].

The molecular mechanisms governing transcriptional activation involve complex interactions between Nrf2 and ARE sequences. Antioxidant response elements are cis-acting regulatory sequences characterized by specific nucleotide motifs that serve as binding sites for Nrf2-MAF heterodimers [20]. The identification and characterization of AREs in phase II enzyme genes have revealed consensus sequences that facilitate transcriptional activation in response to electrophilic and oxidative stress [20]. The regulatory network extends beyond simple gene activation to include epigenetic modifications, post-transcriptional regulation through microRNAs, and protein stability mechanisms that fine-tune enzyme expression levels [26].